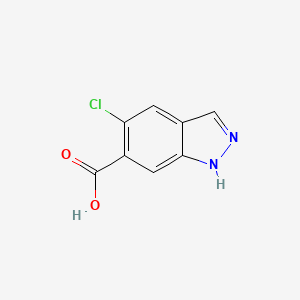

5-Chloro-1H-indazole-6-carboxylic acid

Descripción general

Descripción

5-Chloro-1H-indazole-6-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1H-indazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1H-indazole-3-carboxylic acid with phosphorus oxychloride in an anhydrous acetic acid medium. The reaction mixture is heated to 90°C and refluxed for 14 hours, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

5-Chloro-1H-indazole-6-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Esterification: Acid catalysts like sulfuric acid or hydrochloric acid in the presence of alcohols.

Major Products

Substitution: Formation of various substituted indazoles.

Oxidation: Formation of indazole oxides.

Reduction: Formation of indazole amines.

Esterification: Formation of indazole esters.

Aplicaciones Científicas De Investigación

While comprehensive data tables and case studies focusing solely on the applications of "5-Chloro-1H-indazole-6-carboxylic acid" are not available within the provided search results, the information below describes its potential applications in scientific research:

This compound is a building block used in chemical synthesis .

Other research regarding indazole derivatives reveals the potential applications of this class of compounds:

- Pharmaceutical Development Indazole carboxylic acid derivatives are key intermediates in synthesizing pharmaceuticals, especially anti-inflammatory and anti-cancer drugs .

- Biochemical Research These compounds are valuable in enzyme inhibition and receptor binding studies, helping researchers understand biochemical pathways and disease mechanisms .

- Material Science Indazole carboxylic acid is being explored for creating new materials, including polymers and coatings, because of its unique chemical properties .

- Agricultural Chemistry It can be investigated for developing agrochemicals like herbicides or fungicides, contributing to more effective crop protection strategies .

- Analytical Chemistry This chemical is utilized in analytical techniques, such as chromatography and spectroscopy, to identify and quantify other compounds in complex mixtures .

- Neurological Disorders Indazole-5-carboxamides are being explored as potential drug and radioligand candidates for treating and diagnosing Parkinson's disease and other neurological disorders .

- Melanoma Cell Line Cytotoxicity Assay Indole-2-carboxylate derivatives have demonstrated the ability to reduce the viability of the LOX-IMVI melanoma cell line .

Mecanismo De Acción

The mechanism of action of 5-Chloro-1H-indazole-6-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 5-Chloro-1H-indazole-3-carboxylic acid

- 6-Chloro-1H-indazole-3-carboxylic acid

- 5,7-Dichloro-1H-indazole

- 5-Chloro-1H-indazole-3-ethanoic acid

Uniqueness

5-Chloro-1H-indazole-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine substitution at the 5-position and carboxylic acid group at the 6-position make it a valuable intermediate in organic synthesis and medicinal chemistry .

Actividad Biológica

5-Chloro-1H-indazole-6-carboxylic acid is an indazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Overview of Biological Activities

This compound exhibits a wide range of biological activities, including:

- Antimicrobial Activity : The compound has shown efficacy against various microbial strains, including fungi such as Candida albicans and Candida glabrata.

- Anticancer Properties : It has been evaluated for its antiproliferative effects on cancer cell lines, with promising results indicating its potential as an anticancer agent.

- Anti-inflammatory and Antioxidant Effects : The compound demonstrates anti-inflammatory properties, which may contribute to its overall therapeutic potential.

The mechanisms through which this compound exerts its biological effects include:

- Kinase Inhibition : Indazole derivatives are known to inhibit various kinases involved in cellular signaling pathways, such as chk1 and chk2. This inhibition can lead to altered cell cycle progression and apoptosis in cancer cells.

- Receptor Binding : The compound binds to multiple receptors with high affinity, influencing various biochemical pathways that regulate cell growth and survival.

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antimicrobial properties. A study evaluating a series of indazole derivatives found that certain compounds exhibited potent activity against C. albicans at concentrations as low as 100 µM. Specifically, derivatives with carboxylic acid substituents showed enhanced activity compared to their counterparts .

Anticancer Activity

In a recent study focused on the antiproliferative effects of indazole derivatives, this compound was found to have GI50 values ranging from 29 nM to 78 nM against various cancer cell lines. These values indicate strong inhibitory effects on cell viability without significant cytotoxicity at higher concentrations . The mechanism involves targeting mutant EGFR/BRAF pathways, which are critical in many cancers .

Table 1: Antimicrobial Activity of Indazole Derivatives

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3a | C. albicans | 100 µM |

| 3b | C. glabrata (miconazole susceptible) | 200 µM |

| 3c | C. glabrata (miconazole resistant) | 300 µM |

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cancer Cell Line | GI50 (nM) |

|---|---|---|

| This compound | A549 (lung) | 35 |

| MCF7 (breast) | 42 | |

| HeLa (cervical) | 29 |

Case Studies

A notable case study involved the synthesis and evaluation of various indazole derivatives, where researchers identified that modifications to the phenyl group significantly impacted the antiproliferative activity. The most effective derivative demonstrated an IC50 value of 0.08 µM against EGFR, highlighting the importance of structural optimization in drug design .

Propiedades

IUPAC Name |

5-chloro-1H-indazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-6-1-4-3-10-11-7(4)2-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAUOLEBNKYODBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.